molecular formula C10H12N2O B8756308 2-tert-Butyl-5-hydroxy-isonicotinonitrile CAS No. 69213-44-1

2-tert-Butyl-5-hydroxy-isonicotinonitrile

Cat. No. B8756308
Key on ui cas rn: 69213-44-1
M. Wt: 176.21 g/mol
InChI Key: WRNQCAVPLLHVGV-UHFFFAOYSA-N
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Patent
US04123537

Procedure details

A neat mixture of 2-(1,1-dimethylethyl)-5-ethoxyoxazole (17 g., 0.1 mole) and acrylonitrile (6.1 g., 0.11 mole) is stirred and heated at 70°-75° C. for 16 hours. The resulting dark reaction mixture is cooled to 20° C. and chromatographed on silica gel (600 g.). Elution with 1% methanol in chloroform (4.35 l.) yields recovered 2-(1,1-dimethylethyl)-5-ethoxyoxazole (10.7 g., 63% recovery). Continued elution with the same eluant (300 ml.) affords impure product (3.2 g.). Further elution with the same eluant (2.5 l.) gives the desired product as a solid (6.5 g., 37%), m.p. 185°-195° C. Two recrystallizations of the latter from methanol-water (1:1; v:v) provides an analytical sample of 4-cyano-6-(1,1-dimethylethyl)-3-pyridinol as colorless crystals (4.5 g., 26%), m.p. 201°-202° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1O[C:7]([O:10]CC)=[CH:8][N:9]=1)([CH3:4])[CH3:3].[C:13](#[N:16])[CH:14]=[CH2:15]>>[C:13]([C:14]1[CH:15]=[C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])[N:9]=[CH:8][C:7]=1[OH:10])#[N:16]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
CC(C)(C)C=1OC(=CN1)OCC
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C=C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 70°-75° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The resulting dark reaction mixture
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (600 g.)
WASH
Type
WASH
Details
Elution with 1% methanol in chloroform (4.35 l.)
CUSTOM
Type
CUSTOM
Details
yields
CUSTOM
Type
CUSTOM
Details
recovered 2-(1,1-dimethylethyl)-5-ethoxyoxazole (10.7 g., 63% recovery)
WASH
Type
WASH
Details
Continued elution with the same eluant (300 ml.)
CUSTOM
Type
CUSTOM
Details
affords impure product (3.2 g.)
WASH
Type
WASH
Details
Further elution with the same eluant (2.5 l.)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=NC(=C1)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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